N-(2,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
This compound features a dichlorophenyl group attached to an acetamide backbone, linked via a sulfanyl bridge to a 1,3,4-oxadiazole ring substituted with a pyridin-3-yl moiety.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-10-3-4-11(17)12(6-10)19-13(22)8-24-15-21-20-14(23-15)9-2-1-5-18-7-9/h1-7H,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSFVVAKHFONOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the pyridinyl group: This step may involve the use of a pyridine derivative in a nucleophilic substitution reaction.
Attachment of the dichlorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the acetamide moiety: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Applications
Research has indicated that compounds similar to N-(2,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibit potential as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. Molecular docking studies suggest that this compound may interact favorably with the active site of 5-LOX, leading to reduced production of leukotrienes, which are mediators of inflammation .
Case Study: Molecular Docking Analysis
A study utilized molecular docking simulations to evaluate the binding affinity of this compound against 5-LOX. The results showed promising interactions that warrant further experimental validation in vitro and in vivo.
Anticancer Activity
The compound has shown significant anticancer properties in various studies. For instance, derivatives of oxadiazoles have been reported to possess cytotoxic effects against several cancer cell lines. In particular, this compound has demonstrated activity against breast cancer cells (MDA-MB-231) and ovarian cancer cells (OVCAR-8), with growth inhibition percentages exceeding 70% in some assays .
Table 1: Anticancer Activity Data
| Cell Line | Growth Inhibition (%) |
|---|---|
| MDA-MB-231 | 75.99 |
| OVCAR-8 | 86.61 |
| SNB-19 | 85.26 |
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was evaluated using the disc diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition zones that suggest potential use as an antibacterial agent .
Case Study: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various oxadiazole derivatives including our compound of interest. The results indicated that it possesses significant antibacterial properties comparable to standard antibiotics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.
Synthesis Overview
- Starting Materials : Picolinohydrazide and appropriate anhydrides.
- Reactions : Conducted under reflux conditions followed by purification through recrystallization.
- Characterization : Confirmed via NMR and NMR spectra.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural differences among analogues include:
- Aryl substituents : Dichlorophenyl (target compound) vs. methoxyphenyl (), methylphenyl (), or nitro/ethoxy-substituted phenyl ().
- Heterocyclic components : Pyridinyl (target compound) vs. indolylmethyl () or thiazolyl () groups.
Table 1: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The dimethoxyphenyl analogue (logP ~1.83) is moderately lipophilic, suggesting better membrane permeability than polar nitro-substituted derivatives (e.g., 8v) .
- Steric Effects : Bulky substituents (e.g., indolylmethyl in –5) may hinder target binding compared to pyridinyl or thiazolyl groups .
Research Findings and Implications
- Metabolic Stability : Chlorinated aryl groups (target compound) likely improve resistance to oxidative metabolism compared to methyl or methoxy analogues .
- Enzyme Inhibition : Indolylmethyl-containing compounds (–5) show promise in LOX and α-glucosidase assays, suggesting the target compound’s pyridinyl group may redirect selectivity toward other targets (e.g., kinases) .
- Synthetic Feasibility : Compounds with simpler substituents (e.g., 7c–f in ) exhibit lower molecular weights and higher yields, highlighting trade-offs between complexity and practicality .
Biological Activity
N-(2,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique combination of a dichlorophenyl group, a pyridine moiety, and an oxadiazole ring, which are known for their diverse biological properties.
Chemical Structure
The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H15Cl2N3O
- Molecular Weight : 364.22 g/mol
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines. In studies involving A549 human lung cancer cells and C6 rat glioma cells, compounds with oxadiazole structures demonstrated IC50 values ranging from 1.59 to 7.48 μM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4f | A549 | 1.59 | Induction of apoptosis |
| 4h | C6 | <0.14 | Caspase activation |
| 4i | A549 | 1.80 | Inhibition of MMP-9 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Studies have highlighted that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and metabolic pathways. For example, the inhibition of acetylcholinesterase (AChE) and urease has been observed in related compounds . This suggests potential applications in treating conditions associated with enzyme dysregulation.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways through caspase activation.
- Inhibition of Metastasis : By inhibiting MMP enzymes, it may reduce tumor invasion and metastasis.
- Antiviral Activity : Similar oxadiazole compounds have demonstrated antiviral properties against RNA viruses .
Case Studies and Research Findings
Several studies have explored the biological potential of oxadiazole derivatives:
- Cytotoxicity Studies : A study found that certain oxadiazole derivatives exhibited enhanced cytotoxicity against various cancer cell lines when compared to traditional chemotherapeutics .
- Enzyme Inhibition Profiles : Research indicated that these compounds could serve as effective inhibitors for specific enzymes linked to cancer metabolism and progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
